molecular formula C10H8BrN B056158 1-(4-Bromophenyl)Cyclopropanecarbonitrile CAS No. 124276-67-1

1-(4-Bromophenyl)Cyclopropanecarbonitrile

Cat. No. B056158
M. Wt: 222.08 g/mol
InChI Key: BWPZBXQENXGRQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclopropane derivatives generally involves multistep processes starting from commercially available precursors. For instance, derivatives of cyclopropane carbonitriles can be synthesized through reactions starting from nitrobenzaldehyde or similar compounds, followed by a series of steps including cyclopropanation and functional group transformations, achieving total yields in the range of 40% to 65.25% (Hou et al., 2016), (Ouyang Hong-xia, 2012).

Molecular Structure Analysis

Cyclopropane derivatives exhibit significant structural diversity and complexity. For example, the microwave spectrum analysis of cyclopropane dicarbonitrile has contributed to understanding the structural parameters, including bond lengths and rotational constants, providing insights into the molecular structure of cyclopropane derivatives (Pearson et al., 1975).

Chemical Reactions and Properties

Cyclopropanes can undergo various chemical reactions, including cycloaddition and ring-opening reactions, due to their strained ring structure. For instance, 1-bromo-2-phenylcyclopropene can undergo [2+2] dimerization to produce complex derivatives (Lee et al., 2009). Furthermore, the interaction with nucleophiles can lead to the formation of cyclopropane derivatives involving unique reaction mechanisms (Fariña et al., 1986).

Scientific Research Applications

  • Asymmetric Reduction : A study by Li, Liu, and Deng (1999) demonstrated the asymmetric reduction of a related compound, 2-bromo-1-phenylethylidenemalononitrile, which yields a cyclopropane ring product with significant enantiomeric purity (Li, Liu, & Deng, 1999).

  • Synthesis of Labelled Compounds : Silverman and Hoffman (1981) synthesized N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine, starting from cyclopropanecarbonitrile, for use in chemical tracing and analytical studies (Silverman & Hoffman, 1981).

  • Intermediate in Synthesis : Hou et al. (2016) reported on the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile, an important intermediate for synthesizing NVP-BEZ-235 derivatives (Hou et al., 2016).

  • Microwave Spectrum Analysis : The microwave spectrum of cyclopropane(1,1)dicarbonitrile was studied by Pearson et al. (1975) to understand its molecular structure and properties (Pearson, Choplin, Laurie, & Schwartz, 1975).

  • Quantification in Pharmaceutical Analysis : Wagh, Kothari, and Lokhande (2017) developed an HPLC method for quantifying an impurity, (4-Bromophenyl){Pyridine-2-yl} Acetonitrile, in Brompheniramine Maleate, showcasing its relevance in quality control in pharmaceuticals (Wagh, Kothari, & Lokhande, 2017).

  • Synthesis of Chiral Cyclopropanes : Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, demonstrating the versatility of cyclopropane derivatives in synthesizing biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).

  • Catalyst Development : Qin et al. (2011) explored the use of a dirhodium catalyst derived from a cyclopropanecarboxylate ligand for enantioselective reactions, showing the utility of cyclopropane derivatives in catalysis (Qin et al., 2011).

  • Functionalization in Organic Synthesis : Mangelinckx, D’hooghe, Peeters, and Kimpe (2009) described the synthesis of functionalized aminonitriles starting from aziridines, using cyclopropanecarbonitrile derivatives (Mangelinckx, D’hooghe, Peeters, & Kimpe, 2009).

properties

IUPAC Name

1-(4-bromophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPZBXQENXGRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383610
Record name 1-(4-Bromophenyl)Cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)Cyclopropanecarbonitrile

CAS RN

124276-67-1
Record name 1-(4-Bromophenyl)Cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium hydroxide (14.3 g, 255 mmol) was dissolved in H2O (5 mL) and toluene (40 mL). 4-Bromophenylacetonitrile (5.0 g, 25.5 mmol) and tetrabutylammonium bromide (0.41 g, 1.3 mmol) was added, followed by 1,2-dibromoethane (3.25 mL, 38 mmol) dropwise over 10 minutes. The reaction was stirred at room temperature for 2 hours and then worked-up to give the title compound.
Quantity
14.3 g
Type
reactant
Reaction Step One
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Quantity
5 mL
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solvent
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5 g
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reactant
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0.41 g
Type
catalyst
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3.25 mL
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydroxide (50% aqueous solution, 29.3 g, 0.505 mol) was added to a mixture of 4-bromo-benzeneacetonitrile (9.80 g, 0.0500 mol), benzyltriethylammonium chloride (0.90 g, 0.0040 mol), ethane, and 1-bromo-2-chloro-(14.5 g, 0.101 mol) at 50° C. overnight. The mixture was poured into ice-water (80 mL) and was extracted with ethyl ether (4×50 mL). The combined organic phase was washed with HCl aqueous solution (1N, 20 mL) and brine (2×30 mL) successively, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was the desired product, which was directly used in the next step without further purification.
Quantity
29.3 g
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reactant
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9.8 g
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reactant
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0 (± 1) mol
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reactant
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0.9 g
Type
catalyst
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[Compound]
Name
ice water
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of (4-bromo-phenyl)-acetonitrile (1.0 eq.), 1-bromo-2-chloro-ethane (1.6 eq.), triethylbenzyl ammonium chloride (0.03 eq.) and aqueous NaOH 50% (6 eq.) was stirred for 12 h at 60° C. The resulting mixture was poured in water and extracted with Et2O (2×). The combined organic extracts were washed with HCl 5%, brine, dried over MgSO4, filtered and concentrated. Flash chromatography (Hex:EtOAc; 95:5) afforded the title compound as a foam.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromophenyl)Cyclopropanecarbonitrile
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1-(4-Bromophenyl)Cyclopropanecarbonitrile

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